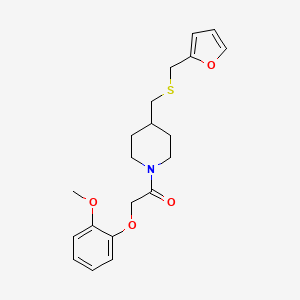
1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C20H25NO4S and its molecular weight is 375.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound incorporates a furan ring, a piperidine moiety, and a methoxyphenoxy substituent, which contribute to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C13H17NOS, with a molecular weight of approximately 235.35g/mol. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H17NOS |
| Molecular Weight | 235.35g/mol |
| Structural Features | Furan ring, Piperidine moiety, Methoxyphenoxy group |
While the specific mechanism of action for this compound is not fully elucidated, preliminary studies suggest that its structural components may allow it to interact with various biological targets. The furan and piperidine rings are known to engage in interactions such as hydrogen bonding and π-π stacking with enzymes and receptors, potentially modulating their activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, derivatives of compounds containing furan and piperidine structures have shown activity against various bacterial strains and fungi. The presence of the methoxyphenoxy group may enhance these effects by improving solubility and bioavailability.
Anticancer Activity
There is emerging evidence suggesting that the compound could have anticancer properties. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation in vitro. For example, studies have shown that derivatives with furan rings can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and death.
Case Studies
-
Antifungal Activity Against Aspergillus spp.
A study evaluated several compounds with furan rings against Aspergillus species, revealing that certain structural modifications could enhance antifungal potency. The presence of the thioether linkage in this compound may contribute similarly to increased antifungal activity. -
Cytotoxicity Studies
In vitro cytotoxicity studies on cancer cell lines have indicated that compounds similar to this compound can exhibit selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Propriétés
IUPAC Name |
1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-23-18-6-2-3-7-19(18)25-13-20(22)21-10-8-16(9-11-21)14-26-15-17-5-4-12-24-17/h2-7,12,16H,8-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUYSNUIMBJYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













